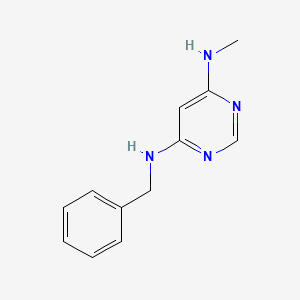
7H-Purine-2,6-diamine bis(sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Purine-2,6-diamine bis(sulfate) is a chemical compound with the molecular formula C5H6N6·H2SO4·H2O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is also referred to as 2-aminoadenine sulphate monohydrate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine-2,6-diamine bis(sulfate) typically involves the reaction of 2,6-diaminopurine with sulfuric acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired monohydrate form. The process can be summarized as follows:
Starting Materials: 2,6-diaminopurine, sulfuric acid, and water.
Reaction: The 2,6-diaminopurine is dissolved in water, and sulfuric acid is added slowly with constant stirring.
Conditions: The reaction mixture is maintained at a specific temperature and pH to facilitate the formation of the monohydrate.
Isolation: The product is isolated by filtration and dried to obtain 7H-Purine-2,6-diamine bis(sulfate).
Industrial Production Methods
In industrial settings, the production of 7H-Purine-2,6-diamine bis(sulfate) may involve large-scale reactors and automated systems to control the reaction parameters precisely. The process ensures high yield and purity of the compound, suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Purine-2,6-diamine bis(sulfate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
7H-Purine-2,6-diamine bis(sulfate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and nucleotides.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has been investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the production of pharmaceuticals and as a research reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 7H-Purine-2,6-diamine bis(sulfate) involves its incorporation into nucleic acids. It can substitute for adenine in DNA and RNA, forming stable base pairs with thymine or uracil. This substitution can affect the stability and function of nucleic acids, leading to various biological effects. The compound’s ability to repair DNA lesions and promote translational readthrough of nonsense mutations has been studied extensively .
Vergleich Mit ähnlichen Verbindungen
7H-Purine-2,6-diamine bis(sulfate) is similar to other purine derivatives, such as adenine and guanine. it has unique properties that distinguish it from these compounds:
Guanine: Guanine pairs with cytosine, forming three hydrogen bonds, similar to 2,6-Diaminopurine’s pairing with thymine. the chemical structure and reactivity of guanine differ significantly from 2,6-Diaminopurine.
List of Similar Compounds
- Adenine
- Guanine
- Hypoxanthine
- Xanthine
These compounds share structural similarities with 2,6-Diaminopurine but differ in their specific chemical properties and biological functions.
Eigenschaften
Molekularformel |
C5H10N6O5S |
|---|---|
Molekulargewicht |
266.24 g/mol |
IUPAC-Name |
7H-purine-2,6-diamine;sulfuric acid;hydrate |
InChI |
InChI=1S/C5H6N6.H2O4S.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
MCPWOSGFAPCLEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1370179.png)
![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B1370187.png)
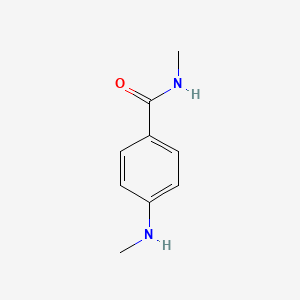

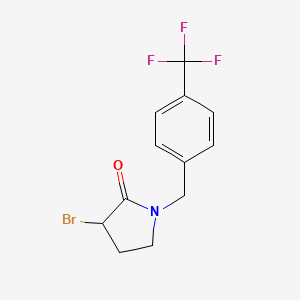


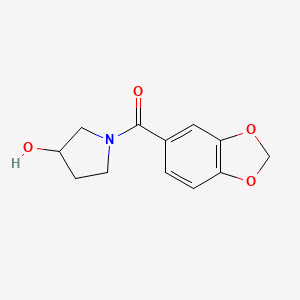
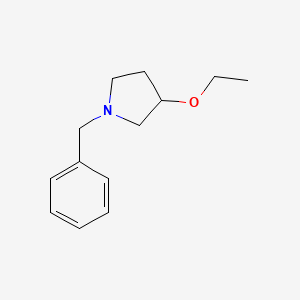

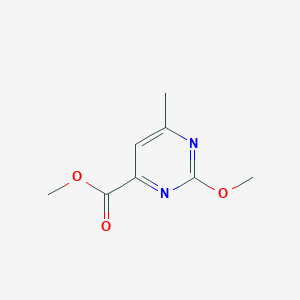
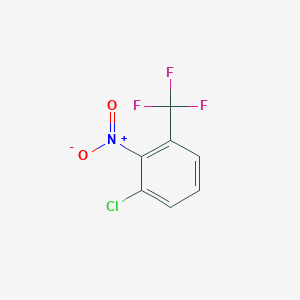
![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)
